

(CYC065): A Technical Overview

The Genesis and Trajectory of Fadraciclib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TCL065    |           |
| Cat. No.:            | B15574044 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fadraciclib (CYC065) is a second-generation, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and CDK9. Developed by Cyclacel Pharmaceuticals, it represents a significant advancement from its predecessor, seliciclib, demonstrating enhanced potency and selectivity. This technical guide delineates the discovery and development history of fadraciclib, its mechanism of action, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and a compilation of its in vitro activity are provided to support further research and development in the field of oncology.

# Introduction: The Rationale for Dual CDK2/9 Inhibition

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. First-generation CDK inhibitors showed promise but were often limited by suboptimal pharmacokinetic properties and a broad spectrum of activity.



Fadraciclib was engineered to overcome these limitations through targeted inhibition of two key CDKs:

- CDK2: In complex with cyclin E, CDK2 is a critical regulator of the G1 to S phase transition
  of the cell cycle. Hyperactivation of the CDK2/cyclin E complex, often through cyclin E
  (CCNE1) amplification, leads to uncontrolled cellular proliferation.
- CDK9: As a component of the positive transcription elongation factor b (P-TEFb) complex,
   CDK9 phosphorylates the C-terminal domain of RNA polymerase II (RNAPII). This action is essential for the transcriptional elongation of short-lived anti-apoptotic proteins, such as McI-1, and oncoproteins like MYC.

By dually targeting CDK2 and CDK9, fadraciclib aims to deliver a synergistic anti-tumor effect by concurrently inducing cell cycle arrest and promoting apoptosis.

### **Discovery and Preclinical Development**

Fadraciclib was developed through the optimization of the aminopurine scaffold of seliciclib (CYC202), a first-generation CDK inhibitor.[1][2][3] Medicinal chemistry efforts focused on enhancing metabolic stability and increasing target potency, leading to a compound with significantly improved preclinical characteristics.[3]

### **Mechanism of Action**

Fadraciclib exerts its anti-cancer effects through the potent and selective inhibition of CDK2 and CDK9.[1][4]

- Inhibition of CDK9: Fadraciclib treatment leads to a rapid decrease in the phosphorylation of RNA polymerase II at the serine 2 position of its C-terminal domain (pSer2-RNAPII).[1][2] This inhibition of transcriptional elongation results in the downregulation of proteins with short half-lives that are critical for cancer cell survival, including the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[1][2] The depletion of these key survival factors triggers rapid apoptosis in cancer cells.
- Inhibition of CDK2: By inhibiting the CDK2/cyclin E complex, fadraciclib induces a G1/S
  phase cell cycle arrest, thereby halting uncontrolled proliferation.[4] This is particularly
  effective in cancers with cyclin E amplification.[4]



The dual inhibition of these pathways provides a powerful, multi-pronged attack on cancer cell growth and survival.



Click to download full resolution via product page

Fadraciclib's dual mechanism of action.

## **In Vitro Activity**

Fadraciclib has demonstrated potent inhibitory activity against a panel of kinases and has shown significant anti-proliferative effects in a wide range of cancer cell lines.

Table 1: Kinase Inhibitory Potency of Fadraciclib



| Kinase                                   | IC50 (nM) |  |  |
|------------------------------------------|-----------|--|--|
| CDK2/cyclin A                            | 5         |  |  |
| CDK5/p25                                 | 21        |  |  |
| CDK9/cyclin T1                           | 26        |  |  |
| CDK3/cyclin E1                           | 29        |  |  |
| Data sourced from Frame et al., 2020.[1] |           |  |  |

Table 2: Anti-proliferative Activity of Fadraciclib in Cancer Cell Lines

| Cell Line                                                                                          | Cancer Type                              | IC50 (μM) at 72h |  |
|----------------------------------------------------------------------------------------------------|------------------------------------------|------------------|--|
| OCI-AML3                                                                                           | Acute Myeloid Leukemia                   | 0.44 ± 0.01      |  |
| MOLM-13                                                                                            | Acute Myeloid Leukemia                   | 0.25 ± 0.01      |  |
| MV4-11                                                                                             | Acute Myeloid Leukemia                   | 0.52 ± 0.01      |  |
| USC-ARK-1                                                                                          | Uterine Serous Carcinoma<br>(CCNE1 high) | 0.124 ± 0.058    |  |
| USC-ARK-6                                                                                          | Uterine Serous Carcinoma<br>(CCNE1 low)  | 0.415 ± 0.118    |  |
| Data for AML cell lines sourced from a 2021 study.[2] Data for USC cell lines from MedChemExpress. |                                          |                  |  |

## **Clinical Development**

Fadraciclib has progressed into multiple Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with advanced cancers.

Table 3: Overview of Key Clinical Trials for Fadraciclib (CYC065)



| NCT Number  | Phase | Status     | Conditions                                                                 | Intervention                               |
|-------------|-------|------------|----------------------------------------------------------------------------|--------------------------------------------|
| NCT02552953 | 1     | Completed  | Advanced Solid<br>Tumors                                                   | Fadraciclib (IV<br>and Oral)               |
| NCT03739554 | 1     | -          | Relapsed or<br>Refractory<br>Chronic<br>Lymphocytic<br>Leukemia            | Fadraciclib in combination with Venetoclax |
| NCT04017546 | 1     | Recruiting | Relapsed or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndromes | Fadraciclib in combination with Venetoclax |
| NCT04983810 | 1/2   | Recruiting | Advanced Solid<br>Tumors and<br>Lymphoma                                   | Fadraciclib (Oral)                         |
| NCT05168904 | 1/2   | Recruiting | Leukemia or<br>Myelodysplastic<br>Syndrome                                 | Fadraciclib (Oral)                         |

### **Clinical Findings Summary**

In the initial Phase 1 study (NCT02552953), fadraciclib demonstrated a manageable safety profile and signs of anti-tumor activity. Notably, a durable partial response was observed in a heavily pretreated patient with Mcl-1 amplified endometrial cancer.[5] Pharmacokinetic analyses from this study of the intravenous formulation at a 213 mg dose showed a Cmax of 6.2 µM and a half-life of up to 3.5 hours.[2][3] The oral formulation has also shown good bioavailability.[5] Ongoing trials are further exploring the potential of fadraciclib as a monotherapy and in combination with other anti-cancer agents.

# Detailed Experimental Protocols Western Blot Analysis



This protocol describes the methodology to assess the effect of fadraciclib on the phosphorylation of RNAPII and the expression of Mcl-1 and MYC.





Click to download full resolution via product page

A typical workflow for Western blot analysis.

### **Protocol Steps:**

- Cell Culture and Treatment: Seed cancer cell lines at an appropriate density and allow them to adhere overnight (for adherent cells). Treat the cells with varying concentrations of fadraciclib and a vehicle control (DMSO) for the desired duration (e.g., 4, 8, 24 hours).[1]
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
- SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-RNA polymerase II (Ser2), McI-1, MYC, and a loading control like β-actin) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's recommendations.
  - Wash the membrane three times with TBST.
  - Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify



band intensities using image analysis software and normalize to the loading control.

### **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This flow cytometry-based assay quantifies the induction of apoptosis by fadraciclib.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [The Genesis and Trajectory of Fadraciclib (CYC065): A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15574044#cyc065-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com